3-(哌嗪-1-基甲基)-1-苯并噻吩-2-羧酸乙酯二盐酸盐

描述

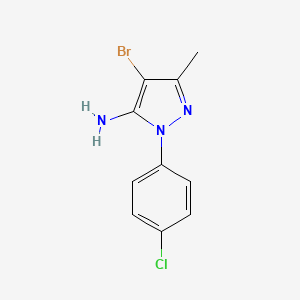

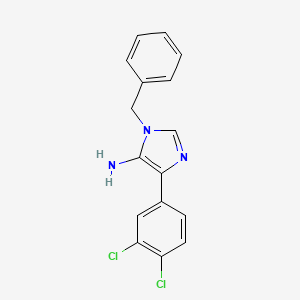

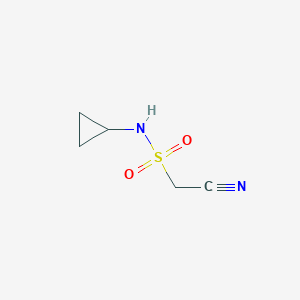

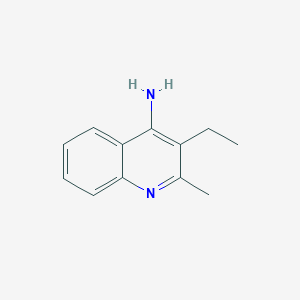

The compound is a derivative of benzothiophene, which is a type of heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step procedures. For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry, as is common for similar compounds .科学研究应用

抗菌活性

该化合物已在对抗细菌感染方面进行探索。 发表在《俄罗斯有机化学杂志》上的一项研究详细介绍了新型 3-(哌嗪-1-基)-1,2-苯并噻唑衍生物的合成,其中包括我们感兴趣的化合物的核心结构 。这些衍生物表现出显著的抗菌活性,特别是针对枯草芽孢杆菌和金黄色葡萄球菌等菌株。哌嗪部分的存在被认为增强了该化合物与细菌细胞膜相互作用的能力,从而导致其抗菌功效。

抗精神病药物开发

含有哌嗪基团的化合物由于其对多巴胺和血清素受体的拮抗作用,已被确定为潜在的抗精神病药物 。3-(哌嗪-1-基甲基)-1-苯并噻吩-2-羧酸乙酯二盐酸盐可作为合成新型抗精神病药物的前体或先导化合物,有助于治疗精神分裂症等疾病。

抗病毒研究

哌嗪衍生物以其抗病毒特性而闻名,包括对 HIV-1 的活性 。通过修饰乙基或苯并噻吩部分,研究人员可以创造出可能抑制病毒复制或蛋白质功能的类似物,为新的抗病毒疗法提供途径。

癌症治疗

含有哌嗪的化合物的结构灵活性允许开发靶向癌症治疗方法。 这些化合物可以被设计成干扰癌症细胞中过表达的特定细胞途径或蛋白质,从而提供一种靶向治疗方法 。

神经疾病治疗

哌嗪衍生物对神经递质系统的调节使其成为治疗神经疾病的候选药物。 通过作用于中枢神经系统受体,这些化合物可能减轻帕金森病或阿尔茨海默病等疾病的症状 。

化学合成与催化

在合成化学中,哌嗪衍生物用作各种反应的中间体和催化剂。 它们独特的化学性质可以促进复杂分子的合成,使它们成为开发新材料和化学品的宝贵工具 。

农业化学品

哌嗪化合物的多功能性扩展到农业领域,它们可以用于开发杀虫剂和除草剂。 它们的生物活性可以被利用来保护农作物免受病虫害,从而提高农业生产力 。

作用机制

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the known activities of piperazine derivatives, it’s plausible that this compound may affect pathways related to dopamine and serotonin signaling . These pathways play crucial roles in various physiological processes, including mood regulation and the reward system.

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

Some piperazine derivatives have been found to exhibit antibacterial activity . Therefore, it’s plausible that this compound may have similar effects.

属性

IUPAC Name |

ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S.2ClH/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15;;/h3-6,17H,2,7-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGACHGSXAAHHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)